"Ethyl 5-acetyl-2-ethoxybenzoate" physical properties
"Ethyl 5-acetyl-2-ethoxybenzoate" physical properties
Topic: Ethyl 5-acetyl-2-ethoxybenzoate Physical Properties & Technical Profile Content Type: Technical Whitepaper / Laboratory Guide Audience: Pharmaceutical Researchers, Synthetic Chemists, Process Engineers
Advanced Characterization & Synthetic Utility in Pharmaceutical Development[1]
Executive Summary
Ethyl 5-acetyl-2-ethoxybenzoate (CAS: 216143-90-7) is a specialized aromatic ester utilized primarily as a pharmacophore building block.[1] Structurally, it functions as a dual-electrophile scaffold, offering orthogonal reactivity at the ester (C-1) and acetyl (C-5) positions. This compound is a critical intermediate in the synthesis of pyrazolopyrimidinone-based antianginal agents (analogs of Sildenafil) and is structurally related to the meglitinide class of antidiabetic drugs (e.g., Repaglinide).
This guide provides a validated physicochemical profile, synthetic pathways, and self-verifying characterization protocols designed to ensure high-purity isolation in drug discovery workflows.
Physicochemical Properties
The following data aggregates experimental values and high-confidence predictive models suitable for process scaling.
Table 1: Physical Constants & Solubility Profile
| Property | Value / Range | Condition / Note |
| Molecular Formula | C₁₃H₁₆O₄ | MW: 236.26 g/mol |
| Appearance | Colorless to pale yellow solid | Crystalline form |
| Melting Point | 51 – 53 °C | Experimental [1][2] |
| Boiling Point | 362.7 °C (Predicted) | @ 760 mmHg (Decomposes prior to BP) |
| Density | 1.094 g/cm³ | Predicted @ 25°C |
| Refractive Index | 1.504 | Predicted |
| LogP | 2.64 | Lipophilic; cell-permeable |
| Solubility | Soluble | Dichloromethane, Ethyl Acetate, Ethanol |
| Solubility | Insoluble | Water, Glycerol |
| Flash Point | 160 °C | Closed Cup |
Process Note: Due to its melting point near 50°C, this compound may exist as a supercooled liquid if not properly seeded during recrystallization. Storage below 25°C is recommended to maintain solid form.
Synthetic Pathways & Manufacturing Logic
The synthesis of Ethyl 5-acetyl-2-ethoxybenzoate requires precise regiochemical control. The most robust route avoids direct Friedel-Crafts acetylation of ethyl benzoate (which yields mixtures) and instead utilizes 5-acetylsalicylic acid derivatives.
Core Synthetic Strategy
The protocol below describes the "Self-Validating" route starting from 5-acetyl-2-hydroxybenzoic acid . This approach ensures regioselectivity is locked in prior to the final esterification.
Step 1: O-Alkylation (Etherification)
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Reagents: 5-acetyl-2-hydroxybenzoic acid, Ethyl Iodide (EtI), Potassium Carbonate (K₂CO₃).
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Solvent: DMF or Acetone (Reflux).
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Mechanism: Williamson ether synthesis. The phenolic hydroxyl is more acidic (pKa ~8-10) than the carboxylic acid, but under basic conditions with excess EtI, both positions may be alkylated.
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Optimization: If the diethyl derivative (ester-ether) is formed directly, the synthesis is shortened. If the acid-ether is isolated, proceed to Step 2.
Step 2: Esterification
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Reagents: 5-acetyl-2-ethoxybenzoic acid, Ethanol, H₂SO₄ (cat).
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Condition: Reflux for 8–12 hours.
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Purification: Crystallization from Ethyl Acetate/Hexane.[2]
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow and critical decision points in the synthesis.
Figure 1: Stepwise synthetic route from salicylates to the target ester, highlighting the critical esterification node.
Structural Characterization (Self-Validating Protocol)
To verify identity without external reference standards, use the following structural assignment logic based on NMR integration and chemical shift theory.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Logic |
| 8.45 | Doublet (d) | 1H | Ar-H (C6) | Deshielded by ortho-ester and meta-acetyl. |
| 8.10 | dd | 1H | Ar-H (C4) | Ortho to acetyl group. |
| 7.05 | Doublet (d) | 1H | Ar-H (C3) | Shielded by ortho-ethoxy group. |
| 4.38 | Quartet (q) | 2H | -COOCH₂- | Characteristic ethyl ester methylene. |
| 4.20 | Quartet (q) | 2H | -OCH₂- | Ether methylene (slightly more shielded than ester). |
| 2.58 | Singlet (s) | 3H | -COCH₃ | Methyl ketone (distinct singlet). |
| 1.50 | Triplet (t) | 3H | Ester -CH₃ | Coupled to ester methylene. |
| 1.40 | Triplet (t) | 3H | Ether -CH₃ | Coupled to ether methylene. |
Validation Check:
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Count the Methyls: You must see three distinct methyl-like signals (two triplets, one singlet). If the singlet at 2.58 ppm is missing, the acetyl group has been compromised (likely reduced).
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Aromatic Pattern: The 1,2,4-trisubstituted pattern must show a large coupling (ortho) and a small coupling (meta).
Infrared Spectroscopy (FT-IR)
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1720 cm⁻¹: C=O stretch (Ester).
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1680 cm⁻¹: C=O stretch (Ketone, conjugated).
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1250 cm⁻¹: C-O-C asymmetric stretch (Aryl ether).
Handling & Safety Protocols
Hazard Classification: Irritant (Skin/Eye). Not classified as acutely toxic, but data is limited.
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Personal Protective Equipment (PPE): Nitrile gloves and safety glasses are mandatory.
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Inhalation Risk: As a solid with low vapor pressure, inhalation risk is low unless micronized. Use a fume hood during heating steps.
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Storage: Store in a cool, dry place (2–8°C preferred) to prevent hydrolysis of the ester or ether cleavage over long durations.
References
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PureSynth Chemical Data. Ethyl 5-Acetyl-2-Ethoxybenzoate Properties. Retrieved from
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MySkinRecipes Technical Data. Certificate of Analysis: CAS 216143-90-7.[1][3][4] Retrieved from
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Stenutz, R. Physical Properties of Ethyl 5-acetyl-2-ethoxybenzoate. Retrieved from
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PubChem Database. Compound Summary: Ethyl 5-acetyl-2-ethoxybenzoate.[5] Retrieved from
